molecular formula C18H16N2O2 B3349880 2,5-Bis(4-methoxyphenyl)pyrazine CAS No. 24294-82-4

2,5-Bis(4-methoxyphenyl)pyrazine

Cat. No.: B3349880
CAS No.: 24294-82-4
M. Wt: 292.3 g/mol
InChI Key: QEUDPICOWDVQTH-UHFFFAOYSA-N
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Description

2,5-Bis(4-methoxyphenyl)pyrazine is a pyrazine derivative featuring two 4-methoxyphenyl substituents at the 2- and 5-positions of the pyrazine ring. Pyrazines are heteroaromatic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. The methoxy (-OCH₃) groups in this compound are electron-donating, enhancing the electron density of the aromatic system. This structural feature influences its physicochemical properties, including solubility, thermal stability, and electronic characteristics, making it relevant in materials science, coordination chemistry, and pharmaceutical research.

Properties

IUPAC Name

2,5-bis(4-methoxyphenyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-11-20-18(12-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUDPICOWDVQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489836
Record name 2,5-Bis(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24294-82-4
Record name 2,5-Bis(4-methoxyphenyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-methoxyphenyl)pyrazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the pyrazine ring to dihydropyrazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(4-methoxyphenyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The methoxy groups enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazine Derivatives

Compound Name Substituents Molecular Formula Key Electronic Features Applications Reference
This compound 4-OCH₃ C₁₈H₁₆N₂O₂ Electron-donating, enhances π-conjugation OLEDs, optoelectronics
2,5-Bis(4-chlorophenyl)pyrazine 4-Cl C₁₆H₁₀Cl₂N₂ Electron-withdrawing, reduces electron density Coordination polymers
2,5-Bis(3-methylphenyl)pyrazine 3-CH₃ C₁₈H₁₆N₂ Moderately electron-donating Red phosphorescent materials (OLEDs)
2,5-Bis(1-methylethyl)-pyrazine Isopropyl (-CH(CH₃)₂) C₁₀H₁₆N₂ Lipophilic, steric bulk Antimicrobial agents
2,5-Di(phenylethynyl)-3,6-dimethylpyrazine Ethynyl-phenyl, CH₃ C₂₄H₁₈N₂ Extended conjugation, low HOMO-LUMO gap (3.56 eV) Optoelectronics, OLED dopants

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups increase electron density on the pyrazine ring, improving charge transport in optoelectronic devices compared to chloro substituents .
  • Steric Effects : Bulky substituents (e.g., isopropyl) reduce solubility but enhance membrane penetration in antimicrobial applications .
  • Conjugation Extension : Ethynyl groups (e.g., in 2,5-di(phenylethynyl) derivatives) lower the HOMO-LUMO gap, enabling red-shifted emission in OLEDs .

Table 2: Antimicrobial and Toxicological Profiles

Compound Name Microbial Targets Effective Concentration Mechanism of Action Reference
2,5-Bis(1-methylethyl)-pyrazine E. coli, S. aureus, C. albicans 1.84 mg (agar assays) DNA damage at elevated levels
This compound Not reported N/A Potential applications unexplored N/A

Key Observations :

  • Lipophilicity and Activity : Isopropyl-substituted pyrazines exhibit broad-spectrum antimicrobial activity due to lipophilicity, whereas methoxyphenyl derivatives may require functionalization for similar efficacy .

Table 3: Performance in OLEDs and Optoelectronics

Compound Name HOMO-LUMO Gap (eV) Emission Wavelength (nm) Device Efficiency Reference
This compound Not reported Not reported Theoretical potential
2,5-Di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine 3.56 379, 395 0.07% external quantum efficiency (dopant)
Pt(II) complexes with 2,5-bis(3-methylphenyl)pyrazine N/A Red emission High stability in solution-processed OLEDs

Key Observations :

  • Methoxy vs. Ethynyl Groups : Methoxy-substituted pyrazines are less studied but may offer tunable electron-donating properties for hole-transport layers. Ethynyl derivatives show proven efficacy as dopants .

Key Observations :

  • Methoxy vs. Chloro : Methoxy groups improve solubility in polar solvents compared to chloro derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,5-bis(4-methoxyphenyl)pyrazine and validating its purity?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling or biomimetic dimerization of α-amino aldehydes derived from amino acids. For purity validation, use 1H/13C NMR to confirm substituent positions and integration ratios, HRMS (ESI-QTOF) for molecular weight verification, and melting point analysis to assess crystallinity. Example: Derivatives with methoxyphenyl groups show distinct NMR shifts (e.g., aromatic protons at δ 7.47–7.51 ppm) and HRMS m/z values matching theoretical calculations .

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Conduct dual-culture assays with pathogenic strains (e.g., Burkholderia spp.) to monitor growth inhibition. Pair this with metabolomic profiling (GC-MS or LC-MS) to detect antimicrobial volatile organic compounds (VOCs). For mechanistic insights, perform transcriptome analysis to identify gene expression changes in bacterial targets. Example: Pyrazine derivatives disrupt bacterial cell walls at concentrations ≥10 µg/mL, as shown in inhibition assays .

Q. What biomimetic approaches are available for synthesizing 2,5-disubstituted pyrazines?

  • Methodological Answer : Utilize tryptophan-derived α-amino aldehydes in a dimerization-cyclization reaction under mild acidic conditions. Monitor progress via TLC and isolate products using silica gel chromatography. Validate the pathway by comparing synthetic yields (e.g., 30–40%) and spectral data with natural isolates. Example: Biomimetic synthesis of 2,5-bis(3-indolylmethyl)pyrazine confirms biosynthetic hypotheses .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the optoelectronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and compare with experimental UV-vis absorption/emission spectra . Substituents like methoxy groups enhance electron-donating effects, reducing bandgaps (e.g., 3.56 eV vs. 3.72 eV for non-nitrogen analogs). Cyclic voltammetry reveals redox behavior; for example, reversible reduction at −1.9 V (vs. Ag/Ag+) .

Q. What strategies optimize the integration of this compound into OLED devices?

  • Methodological Answer : Dope the compound (20 wt%) into emissive polymers like MEH-PPV to enhance electron transport. Characterize devices using external quantum efficiency (EQE) measurements and electroluminescence (EL) spectra . Example: Pyrazine-doped OLEDs achieve EQE up to 0.07% with red-shifted emission (λmax 395 nm) .

Q. How can crystallographic data inform the design of pyrazine-based coordination complexes?

  • Methodological Answer : Use single-crystal X-ray diffraction to determine bond angles and packing motifs. For example, pyrazine rings in Cu(II) complexes adopt bis-bidentate coordination , with dihedral angles ~48° between aryl units. Pair with magnetic susceptibility measurements to correlate structure with weak antiferromagnetic interactions (J = −2.1 cm⁻¹) .

Q. What computational methods are suitable for analyzing substituent effects on pyrazine reactivity?

  • Methodological Answer : Apply density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) to calculate activation energies for reactions like chlorination. Compare theoretical halogenation yields (e.g., 2,5-bis(chloromethyl) derivatives) with experimental data. Include solvent models (e.g., PCM) to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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